Benzyl 2-hydroxy-3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
InChI Key |
DUSVPISSQIITNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Research Context and Significance of Benzyl 2 Hydroxy 3 Methoxybenzoate
Position within Aromatic Ester Chemistry
Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate belongs to the class of organic compounds known as aromatic esters. numberanalytics.com These molecules are defined by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.comlookchem.com The general structure is Ar-COO-R, where 'Ar' represents an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.com In the case of Benzyl 2-hydroxy-3-methoxybenzoate, the structure consists of a benzyl group (an alkyl group) ester-linked to a substituted benzoic acid. The benzene (B151609) ring is further functionalized with a hydroxyl (-OH) group at the ortho position (carbon 2) and a methoxy (B1213986) (-OCH₃) group at the meta position (carbon 3) relative to the ester linkage.
Aromatic esters are significant in numerous fields, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances. numberanalytics.comnumberanalytics.com The synthesis of these compounds is a fundamental topic in organic chemistry. While specific literature on the synthesis of this compound is not abundant, its structure strongly suggests a common and well-established synthetic route: Fischer-Speier esterification. numberanalytics.com
This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org For this particular compound, the precursors would be 2-hydroxy-3-methoxybenzoic acid and benzyl alcohol. sigmaaldrich.com The reaction mechanism proceeds through the protonation of the carboxylic acid's carbonyl group by an acid catalyst (like sulfuric acid), which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com As this is an equilibrium reaction, the yield can be maximized by removing water as it forms or by using an excess of one of the reactants. organic-chemistry.orgmasterorganicchemistry.com Other synthetic strategies could include the Steglich esterification, which uses coupling agents like DCC, or reacting the alcohol with the corresponding aromatic acid chloride. numberanalytics.comorganic-chemistry.org
Interdisciplinary Relevance in Chemical and Biological Sciences
While direct research into this compound is limited, the structural motifs it contains are of significant interest in both chemical and biological disciplines. Its relevance can be inferred from studies on closely related molecules.
From a chemical standpoint, the molecule is a target for synthetic methodology research and serves as a potential building block for more complex chemical structures due to its multiple functional groups (phenol, ether, and ester). nih.govnih.gov Its characterization relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. jchr.orgresearchgate.net
The interdisciplinary appeal of this compound is most pronounced in its potential biological and medicinal applications. Ester bonds are a key feature in many prodrugs, which are inactive compounds converted into active drugs within the body, often through the action of esterase enzymes. acs.org This strategy is frequently used to improve a drug's bioavailability. acs.org
Furthermore, the substituted benzene ring portion of the molecule is related to other bioactive compounds:
Derivatives containing a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure have been identified as potent and highly selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, cancer, diabetes, and skin diseases. nih.gov
Congeners of 2-hydroxy benzyl hydrazide have been synthesized and shown to possess significant antibacterial and antioxidant properties. jchr.org
The isomer, Benzyl 2-hydroxy-6-methoxybenzoate, has been found to exhibit strong antifungal activity. medchemexpress.com
Schiff bases derived from related structures like 4-hydroxy-3-methoxy cinnamaldehyde (B126680) also show antibacterial activity. researchgate.net
Given these precedents, this compound stands out as a promising candidate for biological screening. Its potential bioactivities could span anti-inflammatory, antioxidant, and antimicrobial applications, making it a molecule of considerable interest for future research and development in medicinal chemistry.
Data Tables
Detailed Research Findings
| Aspect | Finding | Source(s) |
| Classification | An aromatic ester, specifically a benzyl ester of 2-hydroxy-3-methoxybenzoic acid. | numberanalytics.comlookchem.com |
| Plausible Synthesis | Fischer-Speier esterification of 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol using an acid catalyst. | numberanalytics.comorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com |
| Chemical Significance | A target for synthetic organic chemistry and a versatile intermediate for creating more complex molecules. | nih.govnih.gov |
| Inferred Biological Relevance | Potential for anti-inflammatory, antimicrobial, and antioxidant activity based on the bioactivity of structurally similar compounds. May act as a prodrug. | jchr.orgresearchgate.netacs.orgnih.govmedchemexpress.com |
Synthetic Methodologies and Chemical Preparation of Benzyl 2 Hydroxy 3 Methoxybenzoate
Direct Esterification Approaches
Direct esterification represents a straightforward method for the synthesis of Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate, involving the reaction of 3-methoxysalicylic acid with benzyl alcohol.
Esterification with Benzyl Alcohol
The classical Fischer-Speier esterification method, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is a primary approach for this transformation. athabascau.cayoutube.comresearchgate.netresearchgate.netgoogle.com In this context, 3-methoxysalicylic acid is reacted directly with benzyl alcohol. To drive the reversible reaction towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed. athabascau.ca
Catalytic Systems for Ester Formation
Various catalytic systems can be employed to facilitate the esterification of 3-methoxysalicylic acid with benzyl alcohol. Traditional acid catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.net A Japanese patent describes a general method for producing benzyl hydroxybenzoates by reacting a hydroxybenzoic acid with benzyl chloride in the presence of an amide, which can act as a catalyst or a hydrogen chloride scavenger. google.com Another patent mentions the preparation of various hydroxybenzoic benzyl esters, including the structurally similar benzyl 2-hydroxy-4-methoxybenzoate, through the reaction of a benzyl chloride with a hydroxybenzoic acid. dergipark.org.tr Research on the esterification of salicylic (B10762653) acid with various benzylic alcohols has shown that Preyssler's anions can serve as efficient and recyclable catalysts. nih.gov Furthermore, heterogeneous catalysts, such as sulfated metal-incorporated MCM-48, have been demonstrated to be effective for the esterification of benzyl alcohol with acetic acid, suggesting their potential applicability in the synthesis of benzyl 2-hydroxy-3-methoxybenzoate. uchicago.edu
Below is a table summarizing various catalytic systems used in esterification reactions relevant to the synthesis of this compound.
| Catalyst System | Reactants | Key Findings | Reference |
| Amide | Hydroxybenzoic acid, Benzyl chloride | Amide acts as a catalyst or HCl scavenger, facilitating the reaction under mild conditions. | google.com |
| Preyssler's Anions | Salicylic acid, Benzylic alcohols | Inexpensive, eco-friendly, and recyclable catalysts providing good yields. | nih.gov |
| Sulfated Metal-Incorporated MCM-48 | Benzyl alcohol, Acetic acid | A stable and reusable heterogeneous catalyst leading to high selectivity. | uchicago.edu |
Benzylation Strategies
Benzylation strategies focus on the introduction of the benzyl group. In the context of synthesizing this compound from 3-methoxysalicylic acid, this can involve either esterification of the carboxylic acid or etherification of the phenolic hydroxyl group. Selective benzylation of the phenolic hydroxyl group is a key consideration.
Selective Benzylation of Phenolic Hydroxyl Groups
The selective benzylation of the phenolic hydroxyl group of 3-methoxysalicylic acid can be achieved using benzyl halides, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and reaction conditions can influence the selectivity between the phenolic hydroxyl and the carboxylic acid group. Protecting the carboxylic acid group prior to benzylation of the hydroxyl group is a common strategy to ensure regioselectivity. wikipedia.orgorganic-chemistry.orgsynarchive.comnih.gov A study on the synthesis of benzyl salicylate (B1505791) glucosides demonstrated the feasibility of such selective manipulations in related systems. google.com
Influence of Protecting Groups in Synthesis
Protecting groups play a crucial role in multi-step syntheses to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.orgsynarchive.comnih.gov In the synthesis of this compound, the carboxylic acid functionality of 3-methoxysalicylic acid can be protected, for example, as a methyl or ethyl ester, to allow for the selective benzylation of the phenolic hydroxyl group. Following the benzylation, the protecting group on the carboxylic acid is removed to yield an intermediate which can then be esterified with benzyl alcohol. Conversely, the phenolic hydroxyl group could be protected to allow for esterification of the carboxylic acid, followed by deprotection of the phenol. The benzyl group itself is a common protecting group for hydroxyl functions and can be removed by hydrogenolysis. wikipedia.orgorganic-chemistry.orgsynarchive.comnih.gov The synthesis of benzyl salicylate and benzyl gentisate glucosides highlights the use of a divergent approach with a common synthetic intermediate, where selective deacetylation of the sugar moiety was achieved in the presence of a labile benzyl ester group under mild conditions. google.com
Multi-Step Synthesis from Precursors
This compound can be synthesized through multi-step reaction sequences starting from readily available precursors. For instance, a process for preparing 2-methoxy-3,6-dichloro-benzoic acid involves the methylation of a phenolic hydroxyl group and the oxidation of a hydroxymethyl group, demonstrating transformations that could be adapted for the synthesis of the target molecule. The synthesis of various substituted benzyl salicylates often involves a series of reactions including protection, functional group interconversion, and final coupling or esterification steps. google.com
A potential multi-step synthesis could start from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The aldehyde group can be oxidized to a carboxylic acid to form 3-methoxysalicylic acid. This intermediate can then be subjected to the esterification or benzylation strategies described above.
Utilization of 2-Hydroxy-3-methoxybenzoic Acid Derivatives
The most direct and common approach for the synthesis of this compound involves the esterification of 2-hydroxy-3-methoxybenzoic acid or its activated derivatives. This method leverages the availability of the carboxylic acid precursor, which can be reacted with a suitable benzylating agent.
One established method for the esterification of hydroxybenzoic acids involves the reaction with a halocarbon, such as benzyl bromide or benzyl chloride, in the presence of a non-quaternizable tertiary amine. google.com This approach is advantageous as it proceeds in a homogeneous liquid phase. For instance, the esterification of salicylic acid with benzyl chloride has been successfully carried out using N,N-diisopropylethylamine as the base. google.com While a specific example for 2-hydroxy-3-methoxybenzoic acid is not detailed, the general applicability of this method to substituted hydroxybenzoic acids suggests its viability for the target compound.
Another common strategy is the reaction of the sodium or potassium salt of 2-hydroxy-3-methoxybenzoic acid with benzyl bromide or chloride. This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or a mixture of DMF and 1,4-dioxane. The use of a base like sodium bicarbonate can also facilitate the reaction between the carboxylic acid and benzyl bromide. arkat-usa.org
The general reaction scheme for the synthesis of benzyl α,β-unsaturated carboxylates from the corresponding acids and benzyl bromide using sodium bicarbonate as a base has been reported with good to excellent yields. arkat-usa.org This provides a strong precedent for the synthesis of this compound from 2-hydroxy-3-methoxybenzoic acid and benzyl bromide.
| Reactants | Reagents | Solvent | General Conditions | Reference |
| 2-Hydroxy-3-methoxybenzoic Acid, Benzyl Bromide | Sodium Bicarbonate | DMF/1,4-Dioxane | Room temperature, followed by heating | arkat-usa.org |
| Salicylic Acid, Benzyl Chloride | N,N-diisopropylethylamine | Various solvents or neat | 55-70°C | google.com |
This table presents generalized conditions based on the synthesis of similar compounds. Specific parameters for this compound may require optimization.
Sequential Functionalization Reactions
An alternative approach to the synthesis of this compound involves sequential functionalization reactions. This could, for example, involve the synthesis of a related ester, such as a methyl ester, followed by a transesterification reaction with benzyl alcohol. However, direct esterification as described in the previous section is generally more straightforward.
Purification and Isolation Techniques in Synthesis
The purity of the final product is of utmost importance in chemical synthesis. Following the reaction to form this compound, the crude product will inevitably contain unreacted starting materials, reagents, and by-products. Therefore, effective purification and isolation techniques are essential.
Recrystallization Procedures for Purity Enhancement
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.
For aromatic esters, a variety of solvents can be considered for recrystallization. A common approach involves dissolving the crude product in a suitable solvent at its boiling point and then allowing the solution to cool slowly, inducing the formation of pure crystals. For benzyl esters, recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) has been reported to yield pure white needles. arkat-usa.org
The choice of solvent can be guided by the polarity of the molecule. For a compound like this compound, which has both polar (hydroxyl, ester, methoxy) and non-polar (benzyl, aromatic ring) features, a solvent mixture may be necessary to achieve the desired solubility profile. Experimentation with different solvents and solvent ratios is often required to find the optimal conditions for recrystallization.
| Compound Type | Recrystallization Solvent/Mixture | Outcome | Reference | |---|---|---|---|---| | Benzyl α,β-unsaturated carboxylates | Hexane-Ethyl Acetate | Pure crystalline solid | arkat-usa.org | | Methyl N-acetylcarbamate | Toluene-n-hexane | Crystalline solid | jst.go.jp |
This table illustrates recrystallization solvents used for structurally related esters, providing a starting point for developing a protocol for this compound.
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without access to experimental data, a detailed analysis of the NMR spectra of Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate cannot be provided.
A hypothetical ¹H NMR spectrum would provide information on the chemical environment of each proton in the molecule. The expected signals would include those for the aromatic protons on both the benzyl and benzoate (B1203000) rings, the methylene (B1212753) protons of the benzyl group, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be essential for assigning each signal to a specific proton.
A ¹³C NMR spectrum would reveal the number of unique carbon environments in Benzyl 2-hydroxy-3-methoxybenzoate. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon of the benzyl group, and the methoxy carbon.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would show correlations between coupled protons, while HSQC spectra would link protons to their directly attached carbons.
Vibrational Spectroscopy
Detailed vibrational mode assignments from FT-IR and Raman spectroscopy are not available.
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the hydroxyl group, a strong C=O stretching band for the ester, C-O stretching bands for the ester and ether linkages, and various C-H and C=C stretching and bending vibrations for the aromatic rings.
Raman spectroscopy would provide complementary information to FT-IR. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and other non-polar bonds, aiding in a comprehensive vibrational analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for determining the exact molecular formula of a compound. For this compound (C₁₅H₁₄O₄), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition. The expected monoisotopic mass would be calculated with high precision, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in HRMS can also offer valuable structural information. Key expected fragments would likely arise from the cleavage of the ester bond, leading to the formation of a benzyl cation (C₇H₇⁺) and a 2-hydroxy-3-methoxybenzoyl fragment, or a tropylium (B1234903) ion rearrangement of the benzyl group. Further fragmentation of the benzoyl portion could also be anticipated.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nist.gov This technique is invaluable for assessing the purity of a sample of this compound and confirming its identity.
A reversed-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. numberanalytics.com The retention time of the compound would be a characteristic property under specific chromatographic conditions. By coupling the HPLC to a mass spectrometer, the mass of the eluting compound can be determined, confirming that the peak corresponds to this compound. The purity of the sample can be assessed by integrating the area of the main peak and comparing it to any impurity peaks present in the chromatogram. A study on the analysis of related benzyl hydroxybenzoates utilized RP-HPLC with a methanol-acetic acid mobile phase and UV detection, a methodology that would be applicable here. numberanalytics.com
Table 1: Expected LC-MS Parameters for Analysis of this compound
| Parameter | Expected Value/Condition |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Expected [M+H]⁺ | m/z 259.0965 |
| HPLC Column | C18 or similar reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π-systems of the benzene (B151609) rings and the carbonyl group.
The presence of the hydroxyl and methoxy substituents on the benzoyl ring, as well as the ester linkage, will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum would show π → π* transitions at shorter wavelengths, characteristic of the aromatic rings, and potentially a weaker n → π* transition at a longer wavelength associated with the carbonyl group. The solvent used for the analysis can also affect the spectrum due to interactions with the solute.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.
If a crystal structure were determined, it would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The spatial arrangement of the benzyl and 2-hydroxy-3-methoxybenzoyl groups relative to each other.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group and potential π-stacking interactions between the aromatic rings.
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Biological Activities and Mechanistic Investigations in Non Human Systems
Enzymatic Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its potential pharmacological activity. Research on Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate and related compounds has focused on enzymes involved in inflammation and pigmentation.
Human lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive metabolites like hydroxyeicosatetraenoic acids (HETEs). nih.gov These molecules are involved in various physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation. nih.gov The platelet-type 12-(S)-LOX (12-LOX) is of particular interest due to its role in skin diseases, diabetes, and cancer. nih.gov
While direct studies on Benzyl 2-hydroxy-3-methoxybenzoate are limited, research on structurally related compounds highlights the importance of the 2-hydroxy-3-methoxybenzyl group for 12-LOX inhibition. A study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed potent and selective inhibition of 12-LOX. nih.gov The structure-activity relationship studies from this research underscore the contribution of the substituted benzylamine (B48309) moiety to the inhibitory activity.
| Compound Scaffold | Target Enzyme | Key Findings |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Derivatives display nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. nih.gov |
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. The inhibition of tyrosinase is a major focus in the development of agents for hyperpigmentation disorders and for preventing browning in the food industry. researchgate.net
Studies on various benzylidene and benzyl benzoate (B1203000) analogs have demonstrated significant tyrosinase inhibitory activity. researchgate.netnih.gov The inhibitory mechanism of these analogs is often competitive, meaning they bind to the active site of the enzyme, competing with the natural substrate. researchgate.netnih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the benzyl ring are critical for potent inhibition. mdpi.com For instance, compounds with a 2,4-dihydroxyphenyl or a 3-hydroxy-4-methoxyphenyl group have shown strong inhibitory effects on mushroom tyrosinase. researchgate.net In some analog series, a compound with a 2,4-dihydroxyphenyl group was found to be significantly more potent than the widely known tyrosinase inhibitor, kojic acid. mdpi.com
Kinetic studies on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs, which share the benzylidene moiety, have confirmed a competitive mode of inhibition. nih.gov Docking simulations further supported these findings, suggesting that these inhibitors fit into the active site of both mushroom and human tyrosinase. nih.gov
| Analog Class | Enzyme | Inhibition Mechanism | Key Structural Features for Activity |
| Benzyl benzoates | Mushroom Tyrosinase | Competitive | Polyhydroxylated derivatives, such as 4-hydroxybenzyl 2,4-dihydroxybenzoate, show high inhibitory activity. nih.gov |
| (Z)-BPTT analogs | Mushroom Tyrosinase | Competitive | A 2,4-dihydroxyphenyl group on the benzylidene moiety leads to potent inhibition. nih.gov |
| Substituted benzylidene derivatives | Mushroom Tyrosinase | Competitive | A 3-hydroxy-4-methoxyphenyl group contributes to potent inhibition. researchgate.net |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov
Research into related N-benzyl pyridinium (B92312) styryls has identified compounds with dual inhibitory activity against both AChE and BChE. nih.gov Structure-activity relationship (SAR) studies on these analogs indicate that modifications to the benzyl ring, such as the introduction of halogen atoms, can enhance BChE inhibition. nih.gov Furthermore, the replacement of a more rigid pyridinium ring with a flexible piperidine (B6355638) ring in some analogs maintained dual inhibitory potency. nih.gov While these compounds are structurally distinct from this compound, they highlight the general importance of the benzyl moiety in designing cholinesterase inhibitors.
| Analog Class | Target Enzymes | Key SAR Findings |
| Methoxy-naphthyl-linked N-Benzyl Pyridinium Styryls | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Chloro or fluoro substitution on the benzyl ring enhances BChE inhibition. nih.gov |
In Vitro Pharmacological Investigations
Beyond enzymatic assays, the effects of this compound and its analogs have been explored in cellular and tissue models to understand their broader pharmacological actions.
The guinea-pig ileum is a classical experimental model used to study the contractile and relaxant effects of substances on smooth muscle. nih.govisciii.es Contractions can be induced by various agents, including acetylcholine and histamine. nih.govnih.gov
Studies on N-benzoyltryptamine derivatives, which contain a benzyl group, have demonstrated non-selective relaxant activity in guinea-pig ileum pre-contracted with acetylcholine, histamine, and potassium chloride. nih.gov This suggests a potential antispasmodic effect that is not specific to a single receptor type. The relaxant properties of these compounds indicate a possible mechanism of action involving the modulation of smooth muscle contractility.
| Compound Class | Experimental Model | Effect |
| N-benzoyltryptamine derivatives | Guinea-pig ileum | Non-selective smooth muscle relaxation against contractions induced by acetylcholine, histamine, and KCl. nih.gov |
The antimicrobial properties of benzyl derivatives have been recognized and utilized in various applications. Benzyl alcohol, a related compound, exhibits broad-spectrum antimicrobial efficacy against vegetative bacteria, viruses, and fungi. nih.gov Its mechanism of action is believed to involve the disruption of bacterial membrane properties, leading to increased membrane fluidity. nih.gov
Benzyl alcohol has been shown to be more effective against Gram-negative bacteria compared to Gram-positive bacteria and fungi. nih.gov Benzoic acid derivatives, such as parabens, are also well-known antimicrobial agents, particularly effective against molds and yeasts. nih.gov The combination of benzyl alcohol with other preservatives, such as parabens, can result in synergistic antimicrobial effects. nih.gov
| Compound/Class | Spectrum of Activity | Proposed Mechanism of Action |
| Benzyl alcohol | Broad-spectrum (vegetative bacteria, viruses, fungi) | Interferes with bacterial membrane properties, increasing fluidity. nih.gov |
| Benzoic acid derivatives (Parabens) | Broad-spectrum (most efficient against molds and yeasts) | Not specified in the provided context. |
Cytotoxic Activity in Cancer Cell Lines (e.g., M-HeLa, PC3)
As of the current body of scientific literature, no studies have been published detailing the cytotoxic activity of this compound specifically on M-HeLa or PC3 cancer cell lines.
However, research on a structurally related compound, the methyl ester isomer 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has demonstrated cytotoxic effects against prostate cancer cells. nih.gov A study investigating this curcumin (B1669340) analogue revealed its ability to inhibit the proliferation of both human and mouse prostate cancer cells. nih.gov The observed mechanism of action involved the induction of apoptosis, characterized by morphological changes such as membrane blebbing, nuclear condensation, and cell detachment. nih.gov
Further investigation into the molecular pathways indicated that HMBME targets the Akt/NF-κB signaling pathway, which is crucial for cell survival. nih.gov The compound was found to reduce the levels of phosphorylated (active) Akt and inhibit its kinase activity, subsequently leading to a reduction in the transcriptional and DNA-binding activity of NF-κB. nih.gov
While these findings on a related isomer are noteworthy, it is crucial to emphasize that they cannot be directly extrapolated to this compound. The specific positioning of the hydroxyl and methoxy groups on the benzene (B151609) ring, as well as the nature of the ester group (benzyl vs. methyl), can significantly influence the compound's biological activity. Therefore, dedicated studies are required to determine the cytotoxic potential of this compound on M-HeLa, PC3, and other cancer cell lines.
In Vivo Animal Model Studies on Biological Responses
The methyl ester analog of the subject compound, Methyl 2-hydroxy-3-methoxybenzoate, has been identified as a potent antifeedant against the pine weevil (Hylobius abietis), a significant pest in European forestry. In comparative bioassays of ten methyl hydroxy-methoxybenzoate isomers, Methyl 2-hydroxy-3-methoxybenzoate demonstrated the highest antifeedant activity. nih.govresearchgate.netnih.gov This strong deterrent effect suggests its potential as an environmentally benign alternative to conventional insecticides for protecting conifer seedlings. nih.govresearchgate.netnih.gov
Structure-activity relationship studies involving 55 different benzoic acid derivatives confirmed that Methyl 2-hydroxy-3-methoxybenzoate is among the new, highly effective antifeedants against H. abietis. nih.gov The research highlighted that isomers with a hydroxyl group in the ortho position tend to exhibit stronger antifeedant effects. nih.gov
The following table summarizes the antifeedant activity of various methyl hydroxy-methoxybenzoate isomers, illustrating the superior performance of the 2-hydroxy-3-methoxy isomer.
| Compound | Antifeedant Activity Rank |
| Methyl 2-hydroxy-3-methoxybenzoate | 1 (Most Potent) |
| Methyl 2-hydroxy-4-methoxybenzoate | 2 |
| Methyl 2-hydroxy-5-methoxybenzoate | 3 |
| Methyl 2-hydroxy-6-methoxybenzoate | 4 |
| Methyl 3-hydroxy-2-methoxybenzoate | 5 |
| Methyl 3-hydroxy-4-methoxybenzoate | 6 |
| Methyl 3-hydroxy-5-methoxybenzoate | 7 |
| Methyl 4-hydroxy-2-methoxybenzoate | 8 |
| Methyl 4-hydroxy-3-methoxybenzoate | 9 |
| Methyl 5-hydroxy-2-methoxybenzoate | 10 (Least Potent) |
Data derived from studies on the antifeedant effects on the pine weevil. nih.gov
Direct studies on the antimalarial activity of this compound in rodent models have not been reported in the available scientific literature. However, research on other ester-containing compounds has demonstrated the utility of rodent models in evaluating potential antimalarial agents.
Rodent malaria parasites, such as Plasmodium berghei and Plasmodium yoelii, are commonly used in mice to model human malaria. nih.govnih.gov These models are instrumental in preclinical screening for assessing the efficacy, mode of action, and potential resistance mechanisms of new therapeutic candidates. nih.govnih.gov For instance, studies on triterpenic esters isolated from Keetia leucantha have shown significant parasitemia inhibition in P. berghei-infected mice. researchgate.netnih.gov Similarly, various esters of dihydroartemisinin (B1670584) have been evaluated for their antimalarial activity against multidrug-resistant P. yoelii in mice, with some derivatives showing high levels of protection. nih.gov
These investigations into different ester-containing compounds underscore the importance of rodent models in the primary assessment of antimalarial drugs. While no specific data exists for this compound, the established efficacy of other benzoate and aromatic esters in these models suggests that this class of compounds warrants further investigation for potential antimalarial properties. Future studies would need to be conducted to evaluate the specific activity of this compound in a validated rodent model of malaria.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G+(d,p) or 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. ijeijournal.comnih.govepstem.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate, which contains several rotatable single bonds, conformational analysis is crucial.
This analysis involves exploring the potential energy surface by systematically rotating key dihedral angles to identify all possible low-energy conformers. For instance, studies on similar chalcones involved rotating dihedral angles in steps of 10° to map the energy landscape and identify the most stable s-cis and s-trans conformations. ufms.br For Benzyl 2-hydroxy-3-methoxybenzoate, critical dihedral angles would include those around the ester linkage (C-O-C-C) and the methoxy (B1213986) group (C-C-O-C). The optimized geometry is achieved when the forces on all atoms are close to zero, representing a stable equilibrium structure. The correlation between theoretically calculated bond lengths and angles and those determined by experimental methods like X-ray crystallography often shows a high degree of agreement, with correlation coefficients (R²) typically exceeding 0.94. windows.netnih.gov
Table 1: Example of Calculated vs. Experimental Bond Parameters for a Related Schiff Base Compound
| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |
| Bond Length | C=N | 1.289 Å | 1.283 Å |
| Bond Length | C-S | 1.654 Å | 1.670 Å |
| Bond Angle | C-N-N | 115.5° | 116.4° |
| Bond Angle | N-N-C | 120.1° | 119.8° |
| This table illustrates the typical correlation between calculated and experimental data for a related molecule, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. windows.netnih.gov Data for the title compound is not available. |
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A small energy gap suggests the molecule is more reactive and prone to intra-molecular charge transfer. nih.gov For example, DFT calculations on one Schiff base derivative yielded a HOMO-LUMO gap of 4.105 eV, indicating eventual charge transfer interactions could occur within the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across a molecule. It helps predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For aromatic compounds containing hydroxyl and methoxy groups, the negative potential is often localized around the electronegative oxygen atoms, while the hydrogen atoms of the hydroxyl group and the benzene (B151609) rings represent sites of positive potential. nih.govnih.gov
Table 2: Frontier Orbital Energies and Related Parameters for an Exemplary Triazole Compound
| Parameter | Value (B3LYP/6-311++G(d,p)) | Value (M06-2X/6-311++G(d,p)) |
| EHOMO | -7.012 eV | -7.234 eV |
| ELUMO | -2.114 eV | -2.265 eV |
| Energy Gap (ΔE) | 4.898 eV | 4.969 eV |
| Ionization Potential (I) | 7.012 eV | 7.234 eV |
| Electron Affinity (A) | 2.114 eV | 2.265 eV |
| This table shows representative data calculated for 3-amino-1,2,4-triazole, illustrating the types of electronic parameters derived from quantum calculations. dergipark.org.tr Data for the title compound is not available. |
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies for Infrared (IR) and Raman spectra can be computed from the optimized molecular geometry. ijeijournal.com These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. epstem.net For instance, in a study of a 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine molecule, DFT calculations helped assign key vibrational modes, such as C-N stretching at a calculated frequency of 1720 cm⁻¹ and C-O stretching at 1127 cm⁻¹. ijeijournal.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net The calculated shifts are compared against a reference standard, typically Tetramethylsilane (TMS), and often show a strong linear correlation with experimental data, aiding in the structural elucidation of complex molecules. epstem.netejosat.com.tr
Table 3: Example of Predicted vs. Experimental ¹H-NMR Chemical Shifts (δ, ppm) for a Triazole Derivative
| Proton | Predicted (GIAO) | Experimental |
| N-H (acidic) | 12.01 | 11.89 |
| C-H (aromatic) | 7.95 | 7.88 |
| C-H (aromatic) | 7.45 | 7.35 |
| CH₂ (benzyl) | 5.25 | 5.15 |
| This table provides an illustrative comparison for a 1,2,4-triazole (B32235) derivative, demonstrating the predictive power of the GIAO method. ejosat.com.tr Data for the title compound is not available. |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting ligand-protein interactions and estimating the binding affinity of a compound to a specific biological target.
In a molecular docking simulation, the ligand, such as this compound, is placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand within the binding pocket, identifying those that maximize favorable interactions. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
For example, docking studies of novel benzoxazine (B1645224) derivatives against a bacterial gyrase enzyme identified key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. researchgate.net Similarly, derivatives of 3-methoxy flavone (B191248) were docked into the active sites of estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR) to understand their anti-cancer potential. nih.gov The analysis reveals which amino acid residues in the protein's active site are critical for binding the ligand.
A primary output of molecular docking is the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov
In a study investigating a Schiff base as a potential therapeutic agent, the compound was docked against the main protease (Mpro) of SARS-CoV-2. The results showed a binding energy of -6.0 kcal/mol, which was more favorable than that of the reference drug hydroxychloroquine (B89500) (-5.6 kcal/mol). nih.gov The analysis of the docked pose provides a detailed view of the active site, showing the ligand fitting snugly within the binding pocket and forming specific hydrogen bonds with residues like LEU141, ASN142, and SER144. nih.govnih.gov Such insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Table 4: Example of Molecular Docking Results for 3-Methoxy Flavone Derivatives Against Cancer Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound Cii | ER-α (2IOG) | -10.14 | ARG394, GLU353, THR347 |
| Compound Cvi | EGFR (3W2S) | -9.85 | LEU718, VAL726, ALA743 |
| 5-Fluorouracil | ER-α (2IOG) | -5.21 | Not specified |
| 5-Fluorouracil | EGFR (3W2S) | -6.15 | Not specified |
| This table shows docking scores and interacting residues for designed compounds against breast cancer protein targets, illustrating the data generated from such studies. nih.gov Data for the title compound is not available. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's potency, QSAR models can be used to predict the activity of novel, unsynthesized analogs, thus prioritizing synthetic efforts.
The development of a predictive QSAR model is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating a variety of molecular descriptors, and then using statistical methods to build and validate a model that correlates these descriptors with the observed activity.
In a study focused on a series of substituted tetraketone and benzyl-benzoate analogs as inhibitors of the epidermal growth factor receptor (EGFR), a type of protein tyrosine kinase, a QSAR model was developed using the genetic algorithm-multiple linear regression (GA-MLR) method. researchgate.net This approach resulted in a statistically significant model for predicting the anti-tyrosine activity of these compounds. researchgate.net
Similarly, research on salicylic (B10762653) acid derivatives, which share the 2-hydroxybenzoic acid core with this compound, has successfully employed QSAR to understand their anti-inflammatory properties. nih.govnih.gov One such study on 28 substituted salicylic acids used a linear free energy related (LFER) model, achieving a high correlation coefficient (r = 0.9) and explaining a significant portion of the variance in the biological data. nih.gov These examples demonstrate that for a series of compounds including this compound, a robust QSAR model could likely be developed to predict various biological potencies, such as antimicrobial or anti-inflammatory activity.
For more complex interactions, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. unicamp.brtaylorfrancis.commdpi.comnih.govnih.gov These methods consider the 3D structure of the molecules and their interaction fields (steric, electrostatic, hydrophobic) to build predictive models. For instance, a 3D-QSAR study on benzamide (B126) inhibitors of the FtsZ protein, a target for antibacterial agents, yielded highly predictive CoMFA and CoMSIA models with predictive r-squared (r²pred) values of 0.974 and 0.980, respectively. nih.gov This indicates a strong capability to predict the activity of new compounds in the series. nih.gov
The statistical quality of QSAR models is crucial for their predictive power. Key statistical parameters used to evaluate these models are presented in the table below, based on findings from related compound classes.
| Model Type | Compound Class | Biological Activity | Statistical Parameters | Source |
|---|---|---|---|---|
| GA-MLR | Tetraketone and Benzyl-benzoate derivatives | Anti-tyrosine kinase | Statistically significant model developed | researchgate.net |
| LFER | Substituted salicylic acids | Anti-inflammatory | r = 0.9, Explained variance = 71% | nih.gov |
| CoMFA | Benzamide derivatives | Antibacterial (FtsZ inhibition) | r²pred = 0.974 | nih.gov |
| CoMSIA | Benzamide derivatives | Antibacterial (FtsZ inhibition) | r²pred = 0.980 | nih.gov |
| CoMFA/CoMSIA | 6-aryl-5-cyano-pyrimidine derivatives | LSD1 inhibition | q² = 0.802 (CoMFA), q² = 0.799 (CoMSIA) | nih.gov |
A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In the QSAR study of benzyl-benzoate analogs as anti-tyrosine kinase inhibitors, alignment-independent descriptors such as ATSC1i (related to ionization potential) and SpMAD_Dzv (related to electronegativities) were found to be influential. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in the interaction with the biological target. researchgate.net
For salicylic acid derivatives, studies have consistently shown that electronic and partitioning effects are important factors. nih.gov The presence of electron-withdrawing groups on a phenyl substituent at position 5 was found to increase anti-inflammatory activity. nih.gov The position of the hydroxyl group is also critical; moving it from the ortho position (as in salicylic acid) to the meta or para position relative to the carboxyl group abolishes activity. pharmacy180.comyoutube.com This highlights the importance of the specific arrangement of functional groups for biological function.
Studies on other classes of aromatic compounds have identified a range of important descriptors. For instance, in a QSAR study of substituted benzamides with antimicrobial activity, topological descriptors, including molecular connectivity indices (²χv and ²χ) and Kier's shape index (κα1), were found to successfully model the activity. nih.gov In another study on benzimidazole (B57391) analogues, descriptors such as the topological polar surface area (TPSA), the number of H-bond acceptors, and the logarithm of the partition coefficient (iLOGP) showed a positive correlation with antibacterial activity. ijpsr.com
The table below summarizes key molecular descriptors that have been identified as important for the biological activity of compounds structurally related to this compound.
| Descriptor Type | Specific Descriptor(s) | Compound Class | Influence on Activity | Source |
|---|---|---|---|---|
| Electronic | Ionization potential (ATSC1i), Electronegativities (SpMAD_Dzv), Field and Resonance effects | Benzyl-benzoate derivatives, Substituted glutamines | Crucial for anti-tyrosine kinase and anticancer activity. | researchgate.netresearchgate.net |
| Hydrophobic | Partitioning effects (LogP) | Salicylic acid derivatives, Benzimidazole derivatives | Important for anti-inflammatory and antimicrobial activity. | nih.govijpsr.com |
| Steric/Topological | Molecular connectivity indices (²χv, ²χ), Kier's shape index (κα1), Phenyl group at position 5 | Substituted benzamides, Salicylic acid derivatives | Influences antimicrobial and anti-inflammatory potency. | nih.govnih.gov |
| Hydrogen Bonding | Topological Polar Surface Area (TPSA), H-bond acceptors | Benzimidazole derivatives | Positively correlated with antimicrobial activity. | ijpsr.com |
| Structural | Ortho-hydroxyl group relative to carboxyl group | Salicylic acid derivatives | Essential for anti-inflammatory activity. | pharmacy180.comyoutube.com |
Natural Occurrence, Isolation, and Biosynthetic Pathways
Identification in Plant Extracts
While the specific compound Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate is not extensively documented in a wide range of plants, its structural isomers and closely related compounds have been identified in various plant species. For instance, a related compound, benzyl 2-hydroxy-3,6-dimethoxybenzoate, has been isolated from the seeds of Cassia fistula. nih.gov Other related natural products, such as benzyl 2-hydroxy-6-methoxybenzoate and benzyl 2-methoxybenzoate, have been reported in plants like Desmos chinensis and Uvaria grandiflora. nih.govnih.gov The specific natural occurrence of Benzyl 2-hydroxy-3-methoxybenzoate itself, particularly in Brickellia veronicaefolia or Cassia fistula as suggested, requires more direct evidence from phytochemical studies. The presence of its parent acid, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), has been noted in species like the evening primrose. foodb.ca
Table 1: Reported Natural Occurrence of this compound and Related Compounds
| Compound | Plant Species | Reference |
|---|---|---|
| Benzyl 2-hydroxy-3,6-dimethoxybenzoate | Cassia fistula | nih.gov |
| Benzyl 2-hydroxy-6-methoxybenzoate | Desmos chinensis, Uvaria grandiflora | nih.gov |
| Benzyl 2-methoxybenzoate | Desmos chinensis, Uvaria grandiflora | nih.gov |
| 2-Hydroxy-3-methoxybenzoic acid | Evening Primrose (Oenothera) | foodb.ca |
Isolation Techniques from Natural Sources
The extraction and purification of benzyl benzoates and related phenolic compounds from plant materials typically involve a series of standard phytochemical techniques.
A common initial step is extraction , where the plant material (e.g., roots, seeds, or leaves) is treated with a solvent to dissolve the target compounds. For moderately polar compounds like this compound, solvents such as methanol, ethanol, or ethyl acetate (B1210297) are effective. Soxhlet extraction is a thorough method often employed for this purpose.
Following extraction, the crude extract, which contains a mixture of many compounds, undergoes purification . A primary method for this is column chromatography. The extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381), is used as the mobile phase. This process separates compounds based on their polarity, allowing for the collection of fractions enriched with the target compound.
Further purification may be achieved using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). mdpi.com
Finally, the identity and structure of the isolated compound are confirmed through spectroscopic methods . Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the retention time and mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) elucidates the precise arrangement of atoms within the molecule, confirming its structure. mdpi.comnih.gov
Proposed Biosynthetic Routes and Metabolic Precursors
The biosynthesis of this compound in plants is proposed to originate from the shikimate pathway , a central metabolic route for the synthesis of aromatic compounds. annualreviews.orgnih.gov
The key steps are hypothesized as follows:
Chorismate Synthesis: The shikimate pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, ultimately yielding chorismate. researchgate.net Chorismate is a critical branch-point intermediate for the production of aromatic amino acids and other phenolic compounds, including salicylic (B10762653) acid and its derivatives. annualreviews.orgelsevierpure.com
Formation of the Benzoic Acid Core: From chorismate, there are several routes to form a benzoic acid structure. One major pathway involves the conversion of chorismate to isochorismate by the enzyme isochorismate synthase (ICS). researchgate.net In plants, further enzymatic steps convert isochorismate into salicylic acid (2-hydroxybenzoic acid). Another route proceeds via phenylalanine and cinnamic acid, which is then shortened through a β-oxidative or non-β-oxidative pathway to form benzoic acid. researchgate.netnih.gov
Hydroxylation and Methylation: To form the specific precursor 2-hydroxy-3-methoxybenzoic acid, the benzoic acid ring must undergo specific modifications. This likely involves hydroxylation at the C-3 position, followed by methylation of this new hydroxyl group. The hydroxylation is catalyzed by hydroxylase enzymes, such as benzoic acid 2-hydroxylase (BA2H), which is known to produce salicylic acid from benzoic acid. researchgate.netpnas.org A subsequent methylation step, catalyzed by a methyltransferase enzyme using a methyl donor like S-adenosylmethionine (SAM), would add the methoxy (B1213986) group at the C-3 position.
Esterification: The final step is the esterification of the synthesized 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol. This reaction, catalyzed by an acyltransferase or similar enzyme, joins the carboxylic acid and the alcohol to form the final ester product, this compound.
Comparative Analysis with Structurally Related Natural Products
This compound belongs to a larger class of naturally occurring aromatic esters. Its structure can be compared with other significant natural products to highlight the subtle differences that define their properties. The core components are a substituted benzoic acid and an alcohol, which in this family is often benzyl alcohol or a simple alkyl group like methyl.
Table 2: Comparative Analysis of this compound and Related Compounds
| Compound Name | Structure | Benzoic Acid Precursor | Alcohol Moiety | Key Structural Differences |
|---|---|---|---|---|
| This compound | ![]() | 2-Hydroxy-3-methoxybenzoic acid | Benzyl Alcohol | Reference compound. -OH at C2, -OCH₃ at C3. |
| Benzyl Salicylate (B1505791) | ![]() | Salicylic acid (2-Hydroxybenzoic acid) | Benzyl Alcohol | Lacks the C3-methoxy group. |
| Methyl Salicylate | ![]() | Salicylic acid (2-Hydroxybenzoic acid) | Methanol | Lacks the C3-methoxy group and has a methyl ester instead of a benzyl ester. |
| Vanillin | ![]() | Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) is a related metabolite. | N/A (Aldehyde) | Is an aldehyde, not an ester. Features a -OH at C4 and -OCH₃ at C3. inchem.org |
| Benzyl 2-hydroxy-6-methoxybenzoate | ![]() | 2-Hydroxy-6-methoxybenzoic acid | Benzyl Alcohol | Positional isomer; methoxy group is at C6 instead of C3. nih.gov |
Note: Placeholder images are used for structures.
This comparative view illustrates how minor changes in the substitution pattern on the benzene (B151609) ring (e.g., the position of the methoxy group) or the type of ester linkage result in distinct chemical compounds, each with its own unique occurrence and properties.
Chemical Reactivity, Derivatization, and Functional Transformations
Hydrolysis under Various Conditions (Acidic, Basic)
The ester linkage in Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-hydroxy-3-methoxybenzoic acid and benzyl alcohol. The conditions under which this reaction is carried out significantly influence the mechanism and rate of hydrolysis.
Acidic Hydrolysis:
Basic Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide, the hydrolysis of Benzyl 2-hydroxy-3-methoxybenzoate occurs via a process known as saponification. This reaction is generally irreversible because the carboxylic acid produced, 2-hydroxy-3-methoxybenzoic acid, is immediately deprotonated by the base to form a carboxylate salt. This salt is significantly less reactive towards nucleophilic attack by the alcohol, thus preventing the reverse reaction. The rate of hydrolysis of benzyl esters is influenced by the nature and position of substituents on the aromatic ring.
| Condition | General Mechanism | Products | Key Characteristics |
| Acidic | Unimolecular (AAl1) involving a benzyl carbocation intermediate. | 2-hydroxy-3-methoxybenzoic acid, Benzyl alcohol | Reversible; may require heat or product removal to favor completion. |
| Basic | Saponification (BAc2) involving nucleophilic acyl substitution. | Sodium 2-hydroxy-3-methoxybenzoate, Benzyl alcohol | Irreversible due to the formation of the carboxylate salt. |
Selective Functional Group Transformations
The presence of multiple functional groups in this compound allows for selective transformations, enabling the modification of one functional group while leaving others intact.
The phenolic hydroxyl group can be a target for various reactions. For instance, it can undergo etherification or esterification under appropriate conditions. Selective alkylation or acylation of the hydroxyl group would require careful selection of reagents and reaction conditions to avoid concomitant reaction at the benzyl ester.
The methoxy (B1213986) group is generally stable but can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid, to yield the corresponding dihydroxybenzoic acid derivative.
The aromatic ring itself can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and methoxy groups (ortho, para-directing) and the ester group (meta-directing) will influence the position of substitution.
Synthesis of Novel Analogs and Derivatives
This compound serves as a valuable starting material for the synthesis of novel analogs and derivatives with potentially enhanced or modified biological activities.
Structural modifications can be strategically designed to improve the therapeutic potential of the molecule. For instance, the synthesis of various ester analogs by transesterification could modulate the compound's lipophilicity and pharmacokinetic properties. The modification of the phenolic hydroxyl group, for example, through the introduction of different alkyl or acyl groups, could also influence its biological profile.
Research on related hydroxy- and alkoxy-substituted benzyl derivatives has shown that structural modifications can significantly impact their biological functions. inchem.org For example, the synthesis of novel benzimidazole-derived carboxamides from substituted benzoic acids has been explored to develop new antioxidant agents. nih.gov
The introduction of diverse chemical moieties to the core structure of this compound can lead to the development of new compounds with unique properties. This can be achieved by leveraging the reactivity of the existing functional groups.
For example, the phenolic hydroxyl group can be used as a handle to introduce various substituents through ether or ester linkages. The carboxylic acid, obtained after hydrolysis of the benzyl ester, can be coupled with a wide range of amines or alcohols to form amides or different esters, respectively. This approach has been utilized in the synthesis of 2-hydroxy benzyl hydrazide congeners, which have shown potential antibacterial and antioxidant activities. sigmaaldrich.com
Applications in Coordination Chemistry and Advanced Materials Science
Ligand Properties in Metal Complex Formation (e.g., Zinc(II) and Nickel(II) Complexes)
Benzyl (B1604629) 2-hydroxy-3-methoxybenzoate possesses versatile ligand properties, primarily due to the presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) functional groups on the aromatic ring, in addition to the carboxylate group. These groups can act as donor sites for metal ions, facilitating the formation of stable coordination complexes with transition metals such as Zinc(II) and Nickel(II).
While direct studies on Benzyl 2-hydroxy-3-methoxybenzoate complexes are limited, the coordination behavior can be inferred from related structures. For instance, the coordination chemistry of other benzoate (B1203000) derivatives reveals that the carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. In the case of Zinc(II) complexes with benzoate derivatives, both tetrahedral and pentacoordinated geometries have been observed, often involving co-ligands to satisfy the coordination sphere of the metal center.
In Nickel(II) complexes, a variety of coordination geometries are possible, including octahedral and square planar, depending on the ligand field strength and steric factors. The presence of the bulky benzyl group in this compound would likely influence the packing of the complexes in the solid state.
Photophysical Properties of Coordination Compounds (e.g., Photoluminescence, Quantum Yields)
Coordination compounds of d¹⁰ metal ions like Zinc(II) are often studied for their photoluminescent properties, as the filled d-orbitals prevent d-d transitions, allowing for ligand-based luminescence. The photoluminescence of Zinc(II) complexes is typically attributed to intraligand (π-π*) or ligand-to-metal charge transfer (LMCT) transitions.
For instance, Schiff base complexes derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) have been shown to be luminescent, with the emission characteristics being tunable by modifying the substituents on the ligand. This suggests that complexes of this compound could also exhibit interesting photoluminescent behavior.
Nickel(II) complexes, having a d⁸ electron configuration, can exhibit luminescence, although it is often weaker than that of d¹⁰ metal complexes due to quenching by non-radiative d-d excited states. However, by carefully designing the ligand to have low-lying triplet states, it is possible to achieve phosphorescence from Nickel(II) complexes. The rigid structure that could be imposed by the chelation of this compound might help to reduce non-radiative decay pathways and enhance luminescence.
Table 1: Expected Photophysical Properties of Metal Complexes with this compound (Based on Analogous Systems)
| Metal Ion | Expected Emission Type | Potential Influencing Factors |
| Zinc(II) | Fluorescence (Ligand-based) | Coordination geometry, presence of co-ligands, solvent polarity. |
| Nickel(II) | Phosphorescence (Ligand-based) | Ligand field strength, rigidity of the complex, presence of heavy atoms. |
Role in Supramolecular Chemistry and Self-Assembly Processes (e.g., Hydrogen Bonding, Halogen Bonding)
The molecular structure of this compound is well-suited for participating in supramolecular self-assembly processes. The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
Beyond conventional hydrogen bonding, the presence of a benzene (B151609) ring opens up the possibility of π-π stacking interactions, further directing the self-assembly of the molecules.
While there is no direct evidence of halogen bonding involving this compound itself, the principles of supramolecular chemistry suggest its potential for such interactions. Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. If a halogenated derivative of this compound were to be synthesized, the halogen atom could interact with the oxygen atoms of the carboxylate or methoxy groups of neighboring molecules, leading to the formation of halogen-bonded supramolecular structures. The strength and directionality of these interactions could be tuned by changing the halogen atom or the substituents on the aromatic ring.
Exploration for Non-linear Optical (NLO) Materials
Materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses.
The structure of this compound contains a benzene ring, which provides a degree of π-conjugation. The hydroxyl and methoxy groups act as electron-donating groups, while the benzyl ester group can be considered as part of the acceptor moiety. This donor-π-acceptor character suggests that the molecule could possess NLO properties.
Research on a related Schiff base, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, has shown that it exhibits second-order NLO properties. researchgate.net This finding supports the potential of the 2-hydroxy-3-methoxy-substituted benzene ring as a core for NLO-active materials. The formation of metal complexes with this compound could further enhance the NLO response. The metal center can act as a template, organizing the ligands in a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity. Furthermore, the metal can participate in charge-transfer processes, which can significantly increase the hyperpolarizability of the material.
Table 2: Potential for Non-linear Optical (NLO) Properties
| Feature of this compound | Contribution to NLO Potential |
| Benzene Ring | π-conjugated system |
| Hydroxyl and Methoxy Groups | Electron-donating groups |
| Benzyl Ester Group | Part of the acceptor system |
| Metal Complexation (e.g., with Zn(II), Ni(II)) | Potential for non-centrosymmetric alignment and enhanced charge transfer |
Ecological Interactions and Environmental Biotransformation
Role in Inter-species Chemical Signaling and Defense Mechanisms
No data is available.
Biodegradation Pathways in Microbial Systems (e.g., Anaerobic Degradation)
No data is available.
Environmental Fate and Persistence Considerations
No data is available.
Q & A
Q. What are the standard synthetic routes for Benzyl 2-hydroxy-3-methoxybenzoate, and how are reaction conditions optimized?
this compound can be synthesized via Williamson ether synthesis by reacting 2-hydroxy-3-methoxybenzoic acid with benzyl bromide in the presence of a base like sodium hydride. Alternatively, benzyl trichloroacetimidate (C₆H₅CH₂OC(CCl₃)=NH) under trifluoromethanesulfonic acid catalysis offers a milder approach for sensitive substrates . Optimization includes:
- Solvent selection : Dry dichloromethane or acetone minimizes side reactions (e.g., hydrolysis).
- Temperature control : Lower temperatures (-10°C to 0°C) improve selectivity for benzylation over competing esterification .
- Base strength : Strong bases (e.g., NaH) enhance nucleophilic displacement efficiency .
Q. How is the structure of this compound characterized in academic research?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for benzyl groups) and ester carbonyl signals (δ 165–170 ppm). Methoxy (-OCH₃) and hydroxyl (-OH) groups exhibit distinct splitting patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 272.0943 (C₁₅H₁₄O₄).
- Melting point analysis : Consistency with literature values (e.g., 78–93°C for analogous benzyl esters) validates purity .
Q. What purification methods are effective for isolating this compound?
Common methods include:
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials and byproducts.
- Recrystallization : Ethanol or ethyl acetate-hexane mixtures yield high-purity crystals .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .
Advanced Research Questions
Q. How can selective protection of hydroxyl groups be achieved during synthesis?
Competing hydroxyl groups (e.g., phenolic -OH vs. aliphatic -OH) require temporary protection strategies :
- Benzyl ethers : Protect phenolic -OH using benzyl bromide/NaH, while leaving aliphatic -OH unprotected. Deprotection via hydrogenation (Pd/C, H₂) restores the hydroxyl group .
- Acid-labile groups : Trityl or silyl ethers (e.g., TMS) protect aliphatic -OH, allowing selective benzylation of phenolic -OH under basic conditions .
Q. What factors contribute to yield discrepancies in reported syntheses of benzyl-protected benzoates?
Discrepancies arise from:
- Reaction kinetics : Higher temperatures (>80°C) promote ester hydrolysis, reducing yields.
- Catalyst loading : Excess benzylating agents (e.g., benzyl bromide) increase side products like dibenzylated derivatives .
- Workup protocols : Incomplete neutralization of acidic byproducts (e.g., HCl) can degrade the product during extraction .
Q. How can conflicting toxicity data for benzyl-protected compounds be resolved in experimental design?
Contradictory toxicity reports (e.g., aquatic toxicity vs. low acute mammalian toxicity) necessitate:
Q. What strategies improve the solubility of this compound in aqueous reaction systems?
Poor water solubility (due to the benzyl group) can be addressed via:
- Co-solvents : Ethanol or DMSO (≤10% v/v) enhance solubility without destabilizing enzymes in biocatalytic reactions.
- Surfactants : Non-ionic surfactants (e.g., Tween-80) form micelles for homogeneous dispersion .
- Derivatization : Introducing polar substituents (e.g., sulfonate groups) increases hydrophilicity .
Methodological Considerations
- Contradiction resolution : When NMR data conflicts with theoretical predictions (e.g., unexpected coupling constants), perform DEPT-135 or HSQC experiments to verify carbon-proton correlations .
- Scale-up challenges : Pilot-scale synthesis requires optimizing heat dissipation (e.g., jacketed reactors) to prevent exothermic runaway reactions during benzylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





